1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It features a benzenesulfonyl group attached to a diazepane ring, which is further substituted with an oxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves the reaction of benzenesulfonyl chloride with 1,4-diazepane in the presence of a base, followed by the introduction of the oxolan-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxolan-3-yl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The diazepane ring provides structural stability and can interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-3-benzyl-N-(oxolan-3-yl)azetidine-3-carboxamide: Shares the benzenesulfonyl and oxolan-3-yl groups but differs in the core structure.
(3S)-oxolan-3-ylmethanamine: Contains the oxolan-3-yl group but lacks the diazepane ring and benzenesulfonyl group.
Uniqueness
1-(Benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to its combination of the benzenesulfonyl group, oxolan-3-yl group, and diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-21(19,15-5-2-1-3-6-15)17-9-4-8-16(10-11-17)14-7-12-20-13-14/h1-3,5-6,14H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHBVRQCFMSMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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